
2-Chloro-1-(6-pyrazol-1-yl-1,4-oxazepan-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(6-pyrazol-1-yl-1,4-oxazepan-4-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazepine derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-1-(6-pyrazol-1-yl-1,4-oxazepan-4-yl)propan-1-one is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-1-(6-pyrazol-1-yl-1,4-oxazepan-4-yl)propan-1-one exhibits a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has been shown to exhibit anti-inflammatory, antioxidant, and anti-bacterial activities. It has also been shown to modulate the activity of various enzymes and proteins involved in cellular metabolism and signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-1-(6-pyrazol-1-yl-1,4-oxazepan-4-yl)propan-1-one in laboratory experiments is its potent and selective activity against cancer cells and neurons. This makes it a promising candidate for the development of new drugs for the treatment of cancer and neurological disorders. However, one of the limitations is that the compound is relatively unstable and can degrade over time, which can affect its efficacy.
Orientations Futures
There are several future directions for research on 2-Chloro-1-(6-pyrazol-1-yl-1,4-oxazepan-4-yl)propan-1-one. One area of research is in the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is in the development of new derivatives of the compound with improved stability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to explore its potential therapeutic applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(6-pyrazol-1-yl-1,4-oxazepan-4-yl)propan-1-one has been reported in several studies. One of the most common methods involves the reaction of 2-chloro-1-propanone with 6-pyrazol-1-yl-1,4-oxazepane-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a temperature of 80-100°C for several hours. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-Chloro-1-(6-pyrazol-1-yl-1,4-oxazepan-4-yl)propan-1-one has been investigated for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It is believed that the mechanism of action involves the inhibition of DNA synthesis and cell cycle arrest.
Another area of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that 2-Chloro-1-(6-pyrazol-1-yl-1,4-oxazepan-4-yl)propan-1-one exhibits neuroprotective properties and can prevent the death of neurons in the brain. It is believed that the mechanism of action involves the inhibition of oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-chloro-1-(6-pyrazol-1-yl-1,4-oxazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-9(12)11(16)14-5-6-17-8-10(7-14)15-4-2-3-13-15/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKJYKYLJQPTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC(C1)N2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(6-pyrazol-1-yl-1,4-oxazepan-4-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

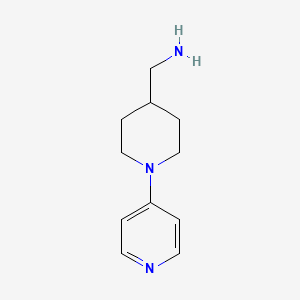
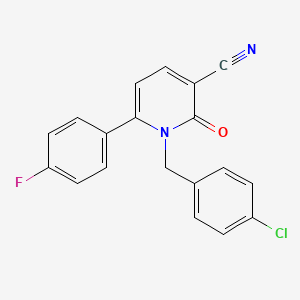
![N-[2-(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyethyl]prop-2-enamide](/img/structure/B2611973.png)
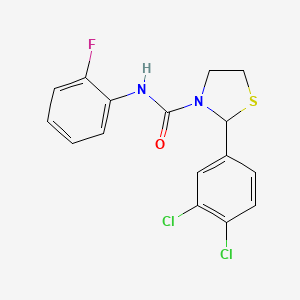
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2611979.png)
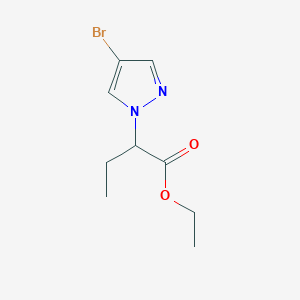
![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2611984.png)
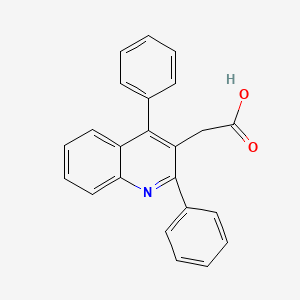


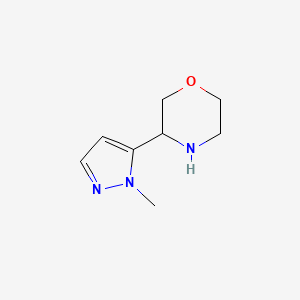
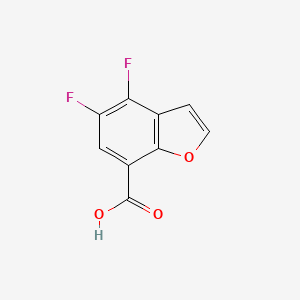
![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2611991.png)
![Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2611993.png)